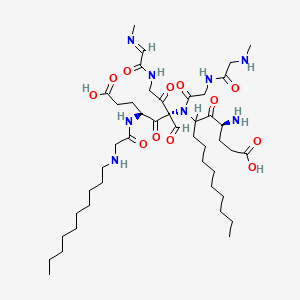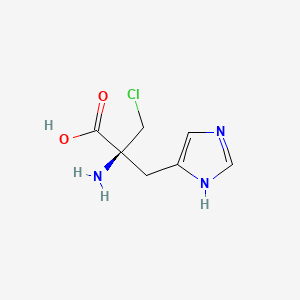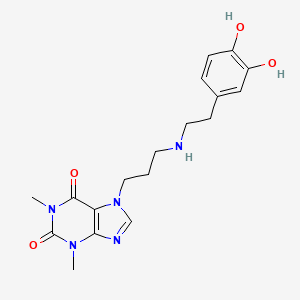
2-Chloroacetimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloroacetimidamide (2-CA) is an organochlorine compound that is widely used as a reagent in organic synthesis. It is a colorless, volatile liquid that is soluble in most organic solvents. 2-CA is commonly used in the synthesis of pharmaceuticals, pesticides, and other organic compounds. It is also used in the production of polymers, dyes, and catalysts.
Aplicaciones Científicas De Investigación
Gene Expression Analysis
In the realm of biological research, 2-Chloroacetimidamide has been indirectly related to studies involving real-time quantitative PCR, a technique pivotal for analyzing gene expression. The 2(-Delta Delta C(T)) Method, widely used in this context, provides a framework for relative quantification of gene expression, facilitating the understanding of biological processes at the molecular level (Livak & Schmittgen, 2001).
Environmental Science
In environmental science, the investigation into the occurrence of dichloroacetamide herbicide safeners in streams highlights the broader category of chloroacetamide compounds, which includes this compound. These studies are crucial for understanding the environmental impact and dynamics of such chemicals, particularly in relation to agricultural practices and water quality (Woodward, Hladik, & Kolpin, 2018).
Proteomics
In proteomics, the evaluation of this compound alongside other alkylating agents has been pivotal in understanding their effects on peptide modification. This research is essential for improving the accuracy and reliability of mass spectrometry-based proteomic analyses, with findings suggesting that while this compound reduces off-target alkylation, it may induce other adverse effects, such as methionine oxidation (Hains & Robinson, 2017).
Analytical Chemistry
The exploration of artificial intelligence-based models for predicting the adsorptive removal of chlorophenol compounds from aqueous solutions highlights the application of chloroacetamide derivatives, including this compound, in environmental remediation. Such studies underscore the potential for innovative approaches to water treatment and pollution management (Singh, Gupta, Ojha, & Rai, 2013).
Safety and Hazards
Propiedades
IUPAC Name |
2-chloroethanimidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5ClN2/c3-1-2(4)5/h1H2,(H3,4,5) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJAHGEUFOYIGKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=N)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
92.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1R,6S,10R,11S)-3-methyl-9-methylidene-8,14-dioxo-4,7,15-trioxatetracyclo[11.2.1.03,5.06,10]hexadec-13(16)-en-11-yl] 2-methylprop-2-enoate](/img/structure/B1221483.png)







![[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-N-[[4-[2-hydroxyethyl(methyl)amino]phenyl]methyl]phosphonamidic acid](/img/structure/B1221496.png)



![N-methyl-3-(1-tetracyclo[6.6.1.02,7.09,14]pentadeca-2,4,6,9,11,13-hexaenyl)propan-1-amine](/img/structure/B1221502.png)